molecular formula C15H12FN3 B6897498 3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine

3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine

Cat. No.: B6897498
M. Wt: 253.27 g/mol
InChI Key: FZCLYAGHYYFFGI-UHFFFAOYSA-N
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Description

3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine is a heterocyclic compound that features both imidazole and pyridine rings The presence of a fluorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[(3-Chlorophenyl)methyl]imidazol-2-yl]pyridine
  • 3-[1-[(3-Bromophenyl)methyl]imidazol-2-yl]pyridine
  • 3-[1-[(3-Methylphenyl)methyl]imidazol-2-yl]pyridine

Uniqueness

3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its potential biological activity compared to its analogs .

Properties

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]imidazol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c16-14-5-1-3-12(9-14)11-19-8-7-18-15(19)13-4-2-6-17-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCLYAGHYYFFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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